(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 65645-32-1) is a stereopure, bifunctional chiral diamine salt characterized by a highly reactive benzylic aliphatic amine and a less nucleophilic aromatic aniline group. In industrial and advanced laboratory settings, this compound is primarily procured for its distinct chemoselectivity, which enables sequential, protecting-group-free functionalization. The dihydrochloride salt formulation is specifically chosen over the free base to ensure exceptional oxidative stability, high aqueous solubility, and prolonged shelf life, making it a reliable precursor for the synthesis of chiral active pharmaceutical ingredients (APIs), specialized resolving agents, and asymmetric catalysts[1].
Substituting this compound with simpler chiral amines like (R)-1-phenylethylamine eliminates the para-aniline moiety, entirely preventing downstream cross-linking or secondary functionalization required in complex API scaffolds [1]. Furthermore, attempting to procure the free base form of (R)-4-(1-Aminoethyl)aniline introduces severe handling liabilities; electron-rich anilines rapidly oxidize in air, leading to batch-to-batch purity variations, color degradation, and unpredictable stoichiometric ratios during scale-up [2]. By utilizing the dihydrochloride salt, buyers secure a stable, easily weighable solid that maintains strict enantiomeric excess (ee) and chemical integrity over extended storage, directly reducing the cost of inert-gas handling and repetitive purification [3].
The dihydrochloride salt of (R)-4-(1-Aminoethyl)aniline demonstrates superior resistance to ambient oxidation compared to its free base counterpart. Under ambient air exposure at 25°C for 6 months, the dihydrochloride salt exhibits negligible degradation, whereas the free base undergoes significant oxidative oligomerization and darkening[1].
| Evidence Dimension | Oxidative degradation over 6 months at 25°C in ambient air |
| Target Compound Data | <0.5% degradation (colorless/white solid retained) |
| Comparator Or Baseline | (R)-4-(1-Aminoethyl)aniline free base (>8% degradation, severe darkening) |
| Quantified Difference | >16-fold reduction in oxidative degradation |
| Conditions | Ambient air, 25°C, 6-month storage without inert gas protection |
Eliminates the need for specialized argon/nitrogen glovebox storage and prevents batch-to-batch yield variations caused by degraded starting materials.
The bifunctional nature of this compound provides a distinct thermodynamic advantage for sequential reactions. The significant pKa difference between the aliphatic amine and the aromatic aniline allows for highly selective N-acylation or alkylation at the benzylic position without the need for complex protecting group strategies [1]. Symmetrical diamines fail to offer this intrinsic selectivity.
| Evidence Dimension | Chemoselectivity for mono-acylation (aliphatic vs. aromatic amine) |
| Target Compound Data | >98% selectivity for the aliphatic amine |
| Comparator Or Baseline | Symmetrical diamines e.g., p-phenylenediamine (~50% selectivity, statistical mixtures) |
| Quantified Difference | ~48% higher target selectivity, eliminating poly-acylated byproducts |
| Conditions | 1.0 equivalent acyl chloride, 0°C, mild base (e.g., triethylamine) |
Drastically reduces synthetic steps and solvent waste by bypassing the protection/deprotection cycles required when using non-differentiated diamines.
Formulating the chiral diamine as a dihydrochloride salt fundamentally alters its phase behavior, making it highly compatible with aqueous processing. The salt form achieves an aqueous solubility exceeding 300 mg/mL, whereas the free base is poorly soluble in water [1]. This property is essential for aqueous-phase chiral resolution and biocatalytic workflows.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | >300 mg/mL |
| Comparator Or Baseline | (R)-4-(1-Aminoethyl)aniline free base (<5 mg/mL) |
| Quantified Difference | >60-fold increase in aqueous solubility |
| Conditions | Deionized water at 20°C, neutral to slightly acidic pH |
Enables the use of environmentally benign aqueous solvents for large-scale chiral resolution, reducing reliance on expensive and toxic organic solvents.
When subjected to transition-metal-catalyzed cross-coupling at the aniline position (e.g., Buchwald-Hartwig amination), the benzylic chiral center of the dihydrochloride salt (upon in situ neutralization) maintains exceptional stereochemical integrity. The compound retains >99% enantiomeric excess (ee), avoiding the racemization often seen in less stable chiral aliphatic precursors [1].
| Evidence Dimension | Enantiomeric excess (ee) retention post-cross-coupling |
| Target Compound Data | >99% ee retained |
| Comparator Or Baseline | Base-sensitive chiral aliphatic amines (<90% ee due to base-catalyzed racemization) |
| Quantified Difference | Prevention of >9% loss in enantiomeric purity during harsh coupling |
| Conditions | Pd-catalyzed amination conditions, strong base (e.g., NaOtBu), 80°C |
Ensures that downstream pharmaceutical intermediates meet strict regulatory requirements for optical purity without requiring costly late-stage chiral chromatography.
Because of the >98% chemoselectivity demonstrated between the aliphatic and aromatic amines, this compound is a highly efficient precursor for APIs requiring differentiated functionalization at two nitrogen centers. Buyers can selectively react the aliphatic amine first, followed by transition-metal-catalyzed coupling at the aniline, entirely avoiding the cost and yield penalties of protecting-group chemistry[1].
Leveraging its >300 mg/mL aqueous solubility, the dihydrochloride salt is highly effective as a chiral resolving agent for racemic carboxylic acids in water or aqueous-alcohol mixtures. This directly translates to greener, more scalable industrial resolution processes compared to using the poorly soluble free base[2].
The dual-amine structure allows the aniline moiety to be anchored to polymer supports or metal complexes, while the stereopure (R)-aminoethyl group serves as the active chiral directing group. The exceptional oxidative stability of the dihydrochloride salt ensures consistent catalyst performance and reproducible batch manufacturing[3].